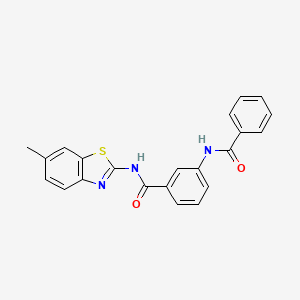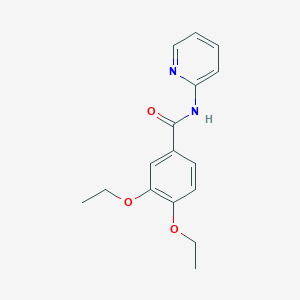![molecular formula C10H16N2O2S B14960610 [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)
[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine is an organic compound characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 2,5-dimethylphenylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Applications De Recherche Scientifique
[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,4-Dimethylphenyl)sulfamoyl]dimethylamine
- [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine
- [(2,5-Dimethylphenyl)sulfamoyl]ethylamine
Comparison
[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a compound of particular interest in research and development.
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-(dimethylsulfamoylamino)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-6-9(2)10(7-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Clé InChI |
GWSQHQUVTXTLFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)

![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)
![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)
![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)




